molecular formula C17H18O2 B8374702 5,5-diphenylpentanoic Acid

5,5-diphenylpentanoic Acid

Cat. No. B8374702
M. Wt: 254.32 g/mol
InChI Key: DZMDPQVUGCWAOZ-UHFFFAOYSA-N
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Patent
US06797711B2

Procedure details

5,5-Diphenylpenta-2,4-dienoic acid (0.90 g) was dispersed in methanol (15 mL), and 5% palladium-carbon (90 mg) was added thereto. The mixture was subjected to catalytic reduction for two hours under hydrogen. The insoluble matter was separated through filtration and washed with methanol. The filtrate was subjected to distillation under reduced pressure, to thereby yield 0.89 g of the product of interest (yield 97.3%).
Name
5,5-Diphenylpenta-2,4-dienoic acid
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
90 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:8][CH:9]=[CH:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CO.[C].[Pd]>[C:1]1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
5,5-Diphenylpenta-2,4-dienoic acid
Quantity
0.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CC=CC(=O)O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
90 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble matter was separated through filtration
WASH
Type
WASH
Details
washed with methanol
DISTILLATION
Type
DISTILLATION
Details
The filtrate was subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C(CCCC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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